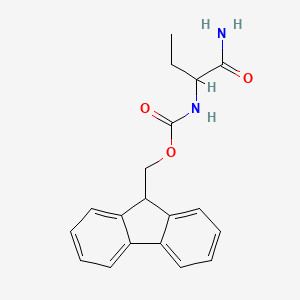
Benzamide, 2-methoxy-N,N-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2-methoxy-N,N-diphenyl- is a chemical compound that belongs to the class of benzamides. Benzamides are a significant class of amide compounds widely used in various fields, including medical, industrial, and biological applications . This particular compound is characterized by the presence of a methoxy group and two phenyl groups attached to the nitrogen atom of the benzamide structure.
Méthodes De Préparation
The synthesis of Benzamide, 2-methoxy-N,N-diphenyl- can be achieved through various synthetic routes. One common method involves the direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions . This approach utilizes lithium diisopropylamide (LDA) as a base and tetrahydrofuran (THF) as a solvent at 40°C for 24 hours. The reaction conditions are mild and do not require the use of transition metal catalysts or organometallic reagents.
Analyse Des Réactions Chimiques
Benzamide, 2-methoxy-N,N-diphenyl- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include organolithium and organomagnesium compounds . For example, the direct nucleophilic acyl substitution reaction with organolithium reagents can be carried out under harsh conditions to prevent side reactions such as reduction and over-addition . The major products formed from these reactions are typically ketones and other substituted benzamides.
Applications De Recherche Scientifique
Benzamide, 2-methoxy-N,N-diphenyl- has a wide range of scientific research applications. It is used in the synthesis of novel benzamide compounds with potential antioxidant and antibacterial activities . These compounds have shown effective total antioxidant, free radical scavenging, and metal chelating activities. Additionally, they exhibit in vitro antibacterial activity against various gram-positive and gram-negative bacteria . The compound is also utilized in drug discovery and development, particularly in the design of anticancer agents .
Mécanisme D'action
The mechanism of action of Benzamide, 2-methoxy-N,N-diphenyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with proteins and enzymes. This interaction can lead to the inhibition of key biological processes, such as cell proliferation and migration, making it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Benzamide, 2-methoxy-N,N-diphenyl- can be compared with other similar compounds, such as 2,3-dimethoxybenzamide and 3-acetoxy-2-methylbenzamide . These compounds share similar structural features but differ in their functional groups and biological activities. For instance, 2,3-dimethoxybenzamide exhibits strong antioxidant and antibacterial properties, while 3-acetoxy-2-methylbenzamide is known for its metal chelating activity . The unique combination of a methoxy group and two phenyl groups in Benzamide, 2-methoxy-N,N-diphenyl- contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
94623-43-5 |
|---|---|
Formule moléculaire |
C20H17NO2 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
2-methoxy-N,N-diphenylbenzamide |
InChI |
InChI=1S/C20H17NO2/c1-23-19-15-9-8-14-18(19)20(22)21(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3 |
Clé InChI |
MMIHOGZRDAHOAH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Chloro-4-(diphenylamino)-2H-thieno[2,3-H]chromen-2-one](/img/structure/B13126452.png)

![[2,2'-Bipyridine]-3,3'-dicarboxylic acid hydrate](/img/structure/B13126466.png)



![Thiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B13126494.png)
![5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13126503.png)
![(R)-4-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzamide](/img/structure/B13126504.png)

